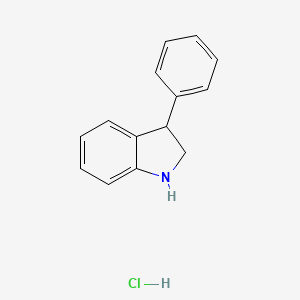

3-Phenyl indoline hydrochloride

Description

Properties

CAS No. |

62236-20-8 |

|---|---|

Molecular Formula |

C14H14ClN |

Molecular Weight |

231.72 g/mol |

IUPAC Name |

3-phenyl-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C14H13N.ClH/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14;/h1-9,13,15H,10H2;1H |

InChI Key |

LSIOQDJIDMYHBF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Phenylindoline Hydrochloride from 3-Phenylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 3-phenylindoline hydrochloride, a valuable scaffold in medicinal chemistry, starting from 3-phenylindole. This document details various reduction methods, including established protocols and relevant quantitative data, to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction

3-Phenylindoline and its derivatives are important structural motifs found in a wide range of biologically active compounds. The synthesis of these molecules is a key step in the development of new therapeutic agents. This guide focuses on the direct reduction of the readily available starting material, 3-phenylindole, to afford 3-phenylindoline, and its subsequent conversion to the hydrochloride salt. The primary reduction methods discussed are chemical reduction using zinc dust, catalytic hydrogenation, and reduction with sodium cyanoborohydride.

Characterization of 3-Phenylindole

A comprehensive understanding of the starting material is crucial for monitoring reaction progress and confirming the identity of the final product. Spectroscopic data for 3-phenylindole is provided below for reference.

| Spectroscopic Data for 3-Phenylindole | |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 8.20 (1H, bs), 7.95 (1H, d, J = 8.0 Hz), 7.67 (2H, dt, J = 8.0, 1.5 Hz), 7.48–7.39 (3H, m), 7.36 (1H, d, J = 2.5 Hz), 7.32–7.16 (3H, m)[1] |

| ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4[1] |

| Mass Spectrum (ESI-MS) m/z | calcd. for C₁₄H₁₀N [M − H]⁻: 192.0819; found: 192.0834[1] |

| Appearance | White solid[1] |

| Melting Point | 82–85 °C[1] |

Synthetic Methodologies for the Reduction of 3-Phenylindole

The conversion of 3-phenylindole to 3-phenylindoline involves the reduction of the C2-C3 double bond of the indole ring. Several methods have been established to achieve this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and experimental conditions.

Method 1: Reduction with Zinc Dust in Hydrochloric Acid

This classical method provides a straightforward and cost-effective route to 3-phenylindoline. The reaction proceeds via a dissolving metal reduction mechanism.

Experimental Protocol:

-

Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.

-

Heat the mixture to 60°C with vigorous stirring.

-

Add 20 g of zinc dust in small portions over a period of 45 minutes.

-

After the addition of zinc dust is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.

-

Filter the hot reaction mixture and cool the filtrate to room temperature.

-

Wash the filtrate with ether.

-

Basify the aqueous layer with 50% aqueous sodium hydroxide.

-

Extract the product with ether.

-

Purify the crude product by column chromatography on silica gel to obtain 3-phenylindoline.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1.3 g of 3-phenylindole | [2] |

| Product | 0.8 g of 3-phenylindoline | [2] |

| Yield | ~62% | Calculated |

| Appearance of Product | Yellow viscous oil | [2] |

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of double bonds. For the reduction of indoles, various catalysts and conditions can be employed. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

Representative Experimental Protocol:

Note: This is a representative protocol based on general procedures for indole hydrogenation. Optimization may be required for this specific substrate.

-

In a hydrogenation vessel, dissolve 3-phenylindole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-phenylindoline.

Quantitative Data (for related substituted indoles):

| Substrate | Catalyst System | Yield | Reference |

| Unprotected 3-substituted indoles | Palladium-catalyzed asymmetric hydrogenation | Excellent yields (up to 99%) | |

| Various substituted indoles | Pt/C, p-toluenesulfonic acid, water | Excellent yields |

The use of a catalyst poison, such as diphenylsulfide, can be employed to increase the chemoselectivity of the hydrogenation and prevent over-reduction or debenzylation in more complex molecules.[3][4]

Method 3: Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, particularly effective for the reduction of iminium ions.[5] In an acidic medium, the indole ring can be protonated to form an indoleninium ion, which is then susceptible to hydride attack.

Proposed Experimental Protocol:

Note: This is a proposed protocol based on the known reactivity of NaBH₃CN. Optimization will be necessary.

-

Dissolve 3-phenylindole in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

Synthesis of 3-Phenylindoline Hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine product.

General Experimental Protocol:

-

Dissolve the purified 3-phenylindoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the 3-phenylindoline hydrochloride product under vacuum.

Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic workflow and the proposed mechanistic pathway for the sodium cyanoborohydride reduction.

Conclusion

This guide provides detailed experimental protocols and comparative data for the synthesis of 3-phenylindoline hydrochloride from 3-phenylindole. The choice of reduction methodology will depend on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. The zinc dust/HCl method is a robust and classical approach, while catalytic hydrogenation offers potentially higher yields and cleaner reactions. The sodium cyanoborohydride method presents a milder alternative, though it may require more optimization. The subsequent conversion to the hydrochloride salt is a standard and straightforward procedure. This information is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel indole-based compounds.

References

- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic amine salt with a core structure that is a recurring motif in a variety of biologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenylindoline hydrochloride, detailed experimental protocols for their determination, and an exploration of the potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals involved in the design, synthesis, and evaluation of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 3-Phenylindoline hydrochloride is not extensively available in the public domain, the following table summarizes the known properties of the parent compound, 3-phenylindoline, and provides estimated values for the hydrochloride salt based on the general effects of salt formation on amines.

| Property | 3-Phenylindoline | 3-Phenylindoline Hydrochloride (Estimated) | Reference |

| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₄ClN | [1] |

| Molecular Weight | 195.26 g/mol | 231.72 g/mol | [1] |

| Appearance | Yellow viscous oil | Expected to be a solid | [2] |

| Melting Point | Not available | Expected to be significantly higher than the free base | - |

| Boiling Point | Not available | Not applicable (decomposes) | - |

| Solubility | Poorly soluble in water; soluble in organic solvents like ether.[2] | Expected to have increased aqueous solubility and lower solubility in non-polar organic solvents. | - |

| pKa | Not available | Estimated to be in the range of 4-5 for the protonated amine. | - |

| logP | 3.4 (Predicted for 3-phenylindoline) | Expected to be lower than the free base due to increased hydrophilicity. | [1] |

Note: The properties for 3-Phenylindoline hydrochloride are estimations based on the known behavior of amine salts. Experimental verification is highly recommended.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of any compound. The following sections outline the methodologies for the synthesis of 3-Phenylindoline hydrochloride and the determination of its key physicochemical properties.

Synthesis of 3-Phenylindoline Hydrochloride

The synthesis of 3-Phenylindoline hydrochloride is a two-step process involving the reduction of 3-phenylindole to 3-phenylindoline, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Phenylindoline [2]

-

Reduction of 3-Phenylindole: 1.3 g of 3-phenylindole is suspended in 100 ml of 20% aqueous hydrochloric acid.

-

The mixture is heated to 60°C with vigorous stirring.

-

20 g of zinc dust is added in small portions over a period of 45 minutes.

-

After the addition of zinc dust is complete, the reaction mixture is heated to 100°C and maintained at this temperature for one hour.

-

The hot reaction mixture is filtered to remove unreacted zinc and other solid impurities.

-

The filtrate is cooled to room temperature and washed with ether to remove any non-polar impurities.

-

Basification and Extraction: The aqueous layer is then basified with a 50% aqueous sodium hydroxide solution until a basic pH is achieved.

-

The product, 3-phenylindoline, is extracted from the basic aqueous layer using diethyl ether.

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-phenylindoline as a yellow viscous oil.[2]

Step 2: Formation of 3-Phenylindoline Hydrochloride

-

Salt Formation: The purified 3-phenylindoline oil is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until precipitation is complete.

-

Isolation and Purification: The resulting solid, 3-Phenylindoline hydrochloride, is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Determination of Physicochemical Properties

The following are general protocols that can be adapted for the experimental determination of the physicochemical properties of 3-Phenylindoline hydrochloride.

Melting Point Determination:

-

A small amount of the dried 3-Phenylindoline hydrochloride powder is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range at which the substance melts is recorded.

Solubility Determination:

-

A known amount of 3-Phenylindoline hydrochloride is added to a fixed volume of a solvent (e.g., water, ethanol, dichloromethane) at a specific temperature.

-

The mixture is stirred or agitated for a set period to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination:

-

A solution of 3-Phenylindoline hydrochloride of known concentration is prepared in water or a mixed solvent system.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination:

-

A solution of 3-Phenylindoline hydrochloride is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

-

The phases are separated by centrifugation.

-

The concentration of the solute in each phase is determined by a suitable analytical method.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathways and Mechanism of Action

While the specific biological targets and signaling pathways of 3-Phenylindoline hydrochloride have not been definitively elucidated, the broader class of phenylindole derivatives has been shown to exhibit a range of biological activities, suggesting potential mechanisms of action. These activities include anti-inflammatory, and antimycobacterial effects.[3]

Anti-inflammatory Activity:

Some 2-phenylindole derivatives have been reported to inhibit the production of nitric oxide (NO) and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway could be a potential mechanism for the anti-inflammatory effects of phenylindoline derivatives.

Antimycobacterial Activity:

Certain 3-phenyl-1H-indole derivatives have demonstrated activity against Mycobacterium tuberculosis.[3] While the exact mechanism is not fully understood, it is plausible that these compounds could inhibit essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

Conclusion

3-Phenylindoline hydrochloride represents a compound of interest for further investigation in drug discovery and development. This guide has provided a summary of its core physicochemical properties, detailed experimental protocols for their determination, and an overview of potential biological mechanisms of action based on related structures. The provided information aims to facilitate future research and a deeper understanding of this and similar molecules. It is important to reiterate that the data for the hydrochloride salt are largely extrapolated, and experimental validation is crucial for any research and development program.

References

3-Phenylindoline hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic amine, the hydrochloride salt of 3-phenylindoline. The indoline (dihydroindole) scaffold is a common motif in pharmacologically active compounds. The addition of a phenyl group at the 3-position and the formation of a hydrochloride salt can significantly influence the compound's chemical properties and biological activity. This technical guide aims to provide a comprehensive overview of 3-Phenylindoline hydrochloride, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of direct studies on 3-Phenylindoline hydrochloride, this guide also draws upon information on the closely related and more extensively studied compound, 3-phenylindole.

Chemical and Physical Data

A definitive CAS number for 3-Phenylindoline hydrochloride could not be identified in publicly available databases. However, the properties of the parent compound, 3-phenylindoline, and the related precursor, 3-phenylindole, are well-documented.

| Property | 3-Phenylindole | 3-Phenylindoline | 3-Phenylindoline Hydrochloride |

| CAS Number | 1504-16-1[1][2][3] | Not readily available | Not readily available |

| Molecular Formula | C₁₄H₁₁N[1][4][5] | C₁₄H₁₃N | C₁₄H₁₄ClN |

| Molecular Weight | 193.24 g/mol [1][5] | 195.26 g/mol | 231.72 g/mol |

| Appearance | Off-white to yellow solid[6] | Yellow viscous oil[7] | Not readily available |

Note: The molecular weight for 3-Phenylindoline and its hydrochloride salt are calculated based on the molecular formula, as experimental data is not widely available.

Experimental Protocols

Synthesis of 3-Phenylindoline

A common method for the synthesis of 3-phenylindoline is through the reduction of 3-phenylindole.

Experimental Protocol: Reduction of 3-Phenylindole to 3-Phenylindoline [7]

-

Suspension: Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.

-

Heating and Addition of Reducing Agent: Heat the mixture to 60°C with vigorous stirring. Add 20 g of zinc dust in small portions over a period of 45 minutes.

-

Completion of Reaction: After the addition of zinc dust is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.

-

Filtration and Extraction: Filter the hot reaction mixture and cool the filtrate to room temperature. Wash the filtrate with ether.

-

Basification and Isolation: Basify the aqueous layer with 50% aqueous sodium hydroxide. Extract the desired 3-phenylindoline product with ether.

-

Purification: Purify the extracted product by column chromatography using silica gel to obtain 3-phenylindoline as a yellow viscous oil (yield: 0.8 g).

To obtain 3-Phenylindoline hydrochloride, the synthesized 3-phenylindoline free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent, leading to the precipitation of the hydrochloride salt.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of 3-Phenylindoline hydrochloride are scarce, the broader class of indole and indoline derivatives has been the subject of extensive research in drug discovery. Indole-containing compounds are known to interact with a variety of biological targets and modulate numerous signaling pathways.

Derivatives of the related 2-phenylindole have been investigated for their anti-inflammatory activity through the inhibition of nitric oxide synthase and NF-κB signaling. The general class of indole compounds has also been studied for its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer biology.

Given the structural similarity, it is plausible that 3-phenylindoline and its derivatives could exhibit interesting biological activities. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

Logical Workflow for Synthesis

The synthesis of 3-Phenylindoline hydrochloride typically follows a two-step process starting from the more readily available 3-phenylindole.

Caption: Synthetic workflow from 3-phenylindole to 3-phenylindoline hydrochloride.

References

- 1. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 1504-16-1|3-Phenyl-1H-indole|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-phenylindole | 1504-16-1 [chemicalbook.com]

- 6. 3-phenylindole - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectral Data of 3-Phenylindoline Hydrochloride: A Technical Overview

Due to the scarcity of published data for 3-phenylindoline hydrochloride, this document will leverage available information for 3-phenylindole to infer the probable spectral features of its indoline counterpart. The key structural difference is the saturation of the C2-C3 double bond in the indoline ring, which will significantly influence the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted Spectral Data

The following tables summarize the predicted and observed spectral data for 3-phenylindoline hydrochloride and the closely related 3-phenylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-phenylindoline hydrochloride is expected to show signals corresponding to the protons on the indoline and phenyl rings. Key differences from 3-phenylindole would be the absence of the characteristic NH proton signal of the indole ring (unless the hydrochloride protonates the nitrogen) and the presence of aliphatic protons in the five-membered ring.

Table 1: Predicted ¹H NMR Data for 3-Phenylindoline Hydrochloride and Observed Data for 3-Phenylindole

| Proton | Predicted Chemical Shift (δ) for 3-Phenylindoline Hydrochloride (ppm) | Observed Chemical Shift (δ) for 3-Phenylindole (ppm) | Multiplicity |

| NH (Indoline) | Dependent on protonation state and solvent | ~8.1 | Broad singlet |

| Aromatic (Phenyl & Benzene ring of Indoline) | 7.0 - 7.6 | 7.1 - 7.9 | Multiplets |

| H-2 (Indoline) | ~3.0 - 3.5 | - | Multiplet |

| H-3 (Indoline) | ~4.0 - 4.5 | - | Multiplet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reflect the carbon framework of the molecule. The most notable difference compared to 3-phenylindole will be the upfield shift of the C2 and C3 signals due to their aliphatic nature in the indoline structure.

Table 2: Predicted ¹³C NMR Data for 3-Phenylindoline Hydrochloride and Observed Data for 3-Phenylindole

| Carbon | Predicted Chemical Shift (δ) for 3-Phenylindoline Hydrochloride (ppm) | Observed Chemical Shift (δ) for 3-Phenylindole (ppm) |

| Aromatic (Phenyl & Benzene ring of Indoline) | 110 - 150 | 111 - 143 |

| C-2 (Indoline) | ~50 - 60 | ~122 |

| C-3 (Indoline) | ~40 - 50 | ~118 |

| C-3a (Indoline) | ~140 - 150 | ~126 |

| C-7a (Indoline) | ~130 - 140 | ~136 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The hydrochloride salt will likely show a broad absorption band for the N-H⁺ stretching vibration.

Table 3: Predicted IR Absorption Bands for 3-Phenylindoline Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch (Hydrochloride) | 2400 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-phenylindoline hydrochloride, the base peak in the mass spectrum would likely correspond to the 3-phenylindoline cation after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 3-Phenylindoline Hydrochloride

| Ion | Predicted m/z | Description |

| [M]⁺ (3-Phenylindoline) | 195.10 | Molecular ion of the free base |

| [M-H]⁺ | 194.09 | Loss of a proton |

| [C₁₄H₁₃N]⁺ | 195.10 | 3-Phenylindoline cation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 3-phenylindoline hydrochloride would follow standard procedures for organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of 3-phenylindoline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H proton.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR would be employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired Free Induction Decay (FID) will be Fourier transformed, and the resulting spectrum will be phase and baseline corrected. Chemical shifts will be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like 3-phenylindoline hydrochloride, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull in Nujol or as a thin film from a suitable solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the KBr pellet or the solvent is recorded first, followed by the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be suitable.

-

Data Acquisition: The sample solution is introduced into the ion source. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the parent and fragment ions.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized or isolated compound like 3-phenylindoline hydrochloride follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis, purification, and structural characterization of a chemical compound.

This guide underscores the necessity for empirical data collection for 3-phenylindoline hydrochloride to confirm its structural and electronic properties. The provided information serves as a foundational framework for researchers undertaking the analysis of this and related compounds.

The Pharmacological Landscape of 3-Phenylindoline and its Derivatives: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While a singular, defined mechanism of action for 3-phenylindoline hydrochloride remains to be elucidated, the extensive body of research on its derivatives reveals a remarkable polypharmacology, with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer domains. This technical guide provides an in-depth analysis of the known mechanisms of action of various 3-phenylindoline and 3-phenylindole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent biological pathways. The information presented herein aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold.

Introduction

Indole and its reduced form, indoline, are fundamental bicyclic structures in a vast number of natural products and synthetic compounds with significant pharmacological properties. The incorporation of a phenyl group at the 3-position of the indoline or indole nucleus gives rise to a class of compounds with a broad spectrum of biological activities. While "3-phenylindoline hydrochloride" is often encountered as a chemical intermediate, its specific mechanism of action is not well-defined in the public domain. Instead, the scientific literature is rich with studies on a diverse array of N-substituted and ring-functionalized derivatives, each exhibiting distinct pharmacological profiles. This whitepaper will explore the multifaceted mechanisms of action attributed to these derivatives, providing a comprehensive overview of their therapeutic potential.

Anti-inflammatory and Analgesic Activity: COX Inhibition

A significant area of investigation for 3-phenylindole derivatives has been in the realm of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Certain 3-methyl-2-phenyl-1-substituted-indole derivatives have been designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] These compounds exert their anti-inflammatory and analgesic effects by inhibiting the activity of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. The insertion of specific substituents at the 1-position of the indole ring, such as a methanesulfonyl group, has been shown to enhance this inhibitory activity.[1]

Quantitative Data

| Compound | In Vitro COX-1 Inhibition (%) | In Vitro COX-2 Inhibition (%) | In Vivo Anti-inflammatory Activity (%) (after 3h) | Reference |

| 10d (methanesulfonyl derivative) | - | - | 80.1 | [1] |

| 10e (methanesulfonyl derivative) | - | - | 75.3 | [1] |

| 10f (methanesulfonyl derivative) | - | - | 66.8 | [1] |

| Indomethacin | - | - | 82.4 | [1] |

Data for in vitro COX inhibition was not explicitly provided in the search result in a comparable format.

Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

-

Male albino rats are divided into groups.

-

The test compounds, suspended in 0.5% carboxymethyl cellulose, are administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

The paw volume is measured at 1, 3, and 6 hours post-carrageenan injection using a plethysmometer.

-

The percentage of anti-inflammatory activity is calculated by comparing the paw volume of the treated group with that of the control group.[1]

Signaling Pathway

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Antimicrobial and Antimalarial Activity

Derivatives of 3-phenylindole have demonstrated promising activity against a range of microbial pathogens, including bacteria and the malaria parasite, Plasmodium falciparum.

Mechanism of Action

Antibacterial Activity: While the precise molecular mechanism is often not fully elucidated, 3-phenyl-1H-indole has been shown to possess antibacterial activity against various strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.[3]

Antimalarial Activity: Certain 2-(4-amino sulfonyl phenyl)-3-phenyl indole derivatives exhibit antimalarial activity. The proposed mechanism involves the association of these compounds with ferriprotoporphyrin IX (FP-IX or hemin), a toxic byproduct of hemoglobin digestion by the parasite. By binding to FP-IX, these derivatives are thought to inhibit its detoxification into hemozoin, leading to a buildup of toxic heme and parasite death.[4]

Experimental Protocols

In Vitro Antimalarial Activity Assay:

-

Plasmodium falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human erythrocytes.

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the parasite cultures at various concentrations.

-

Parasite growth is assessed after a defined incubation period (e.g., 48 hours) using methods such as microscopic counting of parasitized red blood cells or by measuring the incorporation of a radiolabeled hypoxanthine.

-

The IC50 (half-maximal inhibitory concentration) is then determined.[4]

Logical Relationship Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Phenyl-1H-indole | Antibacterial | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activities of 3-Phenylindoline Hydrochloride

Disclaimer: Scientific literature extensively covers the biological activities of the 3-phenylindole scaffold; however, there is a notable scarcity of specific data regarding the biological activities of 3-Phenylindoline hydrochloride. The indoline core represents a saturated (reduced) form of the indole aromatic ring system. This structural difference can significantly impact the molecule's electronic properties, three-dimensional shape, and, consequently, its biological activity. Therefore, the information presented herein is largely based on studies of 3-phenylindole and its derivatives. While this provides insights into potential areas of activity for the indoline analogue, these findings are not directly transferable and should be interpreted with caution. Further experimental validation is necessary to determine the specific biological profile of 3-Phenylindoline hydrochloride.

Introduction to the 3-Phenylindole Scaffold

The 3-phenylindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The phenyl group at the 3-position of the indole ring is a key structural feature that influences the biological properties of these molecules.

Potential Biological Activities of the 3-Phenylindole Scaffold

Based on studies of various derivatives, the 3-phenylindole scaffold has demonstrated several promising biological activities.

A number of 3-phenyl-1H-indole derivatives have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth.[1][2][3] Some of these compounds have shown activity against both drug-susceptible and drug-resistant Mtb strains.[1][2]

Table 1: In Vitro Antimycobacterial Activity of 3-Phenyl-1H-indole Derivatives against M. tuberculosis H37Rv [1]

| Compound | Substitution on Phenyl Ring | MIC (µM) |

| 3a | Unsubstituted | > 414.0 |

| 3c | 4-OCH₃ | 84.3 |

| 3d | 4-F | 94.7 |

| 3e | 4-CF₃ | 47.8 |

| 3f | 2-CH₃, 4-OCH₃ | 84.3 |

Derivatives of 3-methyl-2-phenyl-1-substituted-indole have been investigated as analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. These compounds have shown both in vitro and in vivo anti-inflammatory and analgesic activities, suggested to be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Certain 2-(4-aminosulfonyl phenyl)-3-phenylindole derivatives have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4] The presence of a 5-chloro substituent on the indole ring appeared to enhance activity compared to unsubstituted analogues.[4]

The broader indole scaffold is known for its antimicrobial properties. Some novel 3-indole derivatives have been synthesized and shown to be potent against various bacterial strains, including B. subtilis, S. aureus, and E. coli, as well as fungal strains like A. niger and C. albicans.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 3-phenylindole derivatives are described in the cited literature. Below are generalized examples based on these reports.

A common method for the synthesis of 3-phenyl-1H-indoles involves a palladium-catalyzed direct arylation of N-H indoles.

-

Reaction: A mixture of the indole, an appropriate phenyl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppm), and a base (e.g., LiOH·H₂O) in a suitable solvent (e.g., H₂O) is heated under an inert atmosphere.[2]

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[3]

The antimycobacterial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using a whole-cell assay.

-

Method: The synthesized compounds are serially diluted in a suitable medium and incubated with a culture of M. tuberculosis H37Rv.

-

Endpoint: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.[1]

To assess the cytotoxicity of the compounds, a standard MTT assay can be performed on mammalian cell lines (e.g., HepG2, Vero).

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Measurement: The cell viability is determined by adding MTT reagent and measuring the absorbance of the formazan product.

The potential for a compound to induce DNA damage can be assessed using the alkaline comet assay.

-

Principle: This assay detects DNA single- and double-strand breaks and alkali-labile sites in individual cells.

-

Methodology: Cells are treated with the compound, embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.[1]

Signaling Pathways

While specific signaling pathways for 3-Phenylindoline hydrochloride have not been elucidated, the activities of related indole compounds suggest potential mechanisms of action.

The anti-inflammatory effects of some 3-phenylindole derivatives are proposed to be mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway.

Caption: Proposed inhibition of the COX pathway by 3-phenylindole derivatives.

Conclusion and Future Directions

The 3-phenylindole scaffold is a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities, including antimycobacterial, anti-inflammatory, and antimalarial effects. However, there is a significant lack of research on the specific biological activities of 3-Phenylindoline hydrochloride. The saturation of the indole ring to an indoline core is expected to alter its biological properties significantly. Therefore, future research should focus on the synthesis and comprehensive biological evaluation of 3-Phenylindoline hydrochloride to determine its pharmacological profile, mechanism of action, and potential therapeutic applications. This would include in vitro screening against a panel of microbial strains and cancer cell lines, as well as in vivo studies to assess its efficacy and safety.

References

discovery and history of 3-phenylindoline compounds

An In-depth Technical Guide to 3-Phenylindoline Compounds: Discovery and History

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The addition of a phenyl group at the 3-position creates the 3-phenylindoline core, a structural motif that has garnered increasing interest for its potential in modulating various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-phenylindoline compounds, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The history of 3-phenylindoline is intrinsically linked to the development of synthetic methods for its aromatic precursor, 3-phenylindole. The journey began with the discovery of the indole ring system itself.

1. Early Indole Syntheses (Precursors to 3-Phenylindolines):

The foundational method for indole synthesis was established in 1883 by Hermann Emil Fischer.[1] The Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, remains a cornerstone of heterocyclic chemistry.[1] This and other classical methods provided the initial, albeit often low-yielding, pathways to substituted indoles.

Over the decades, synthetic chemists developed more refined approaches to the 3-aryl-substituted indole core:

-

Verkade Method (1946): P.E. Verkade reported that co-heating α-halogenated ketones with aromatic amines could generate α-aminoketone intermediates, which then cyclize to form 3-substituted indole derivatives.[2]

-

Junjappa Method (1975): H. Junjappa described a method for synthesizing 3-phenyl substituted indoles by reacting carbonyl-stabilized sulfur ylides with aniline compounds, achieving yields in the range of 60-70%.[2]

2. The Advent of Modern Catalysis:

The late 20th and early 21st centuries saw the application of transition metal catalysis, which revolutionized the synthesis of 3-phenylindoles. These modern methods offer higher selectivity, milder reaction conditions, and broader substrate scope.

-

Palladium-Catalyzed Cross-Coupling: Palladium catalysts enabled the direct C-H functionalization of indoles with aryl halides, providing a more direct and efficient route to 3-phenylindoles.[2][3]

-

Gold-Catalyzed Annulation: Researchers developed a gold-catalyzed intermolecular reductive annulation of nitrosoarenes and alkynes to produce 3-arylindoles.[4]

3. The Final Step: Reduction to 3-Phenylindoline

The discovery of 3-phenylindoline itself is marked by the development of methods to reduce the C2-N1 double bond of the 3-phenylindole precursor. A classical and effective method for this transformation is the use of a reducing agent in an acidic medium. A well-documented procedure involves the reduction of 3-phenylindole using zinc dust in the presence of hydrochloric acid.[5]

Below is a diagram illustrating the historical progression of key synthetic strategies leading to the 3-phenylindoline core.

Synthetic Methodologies and Data

The synthesis of 3-phenylindolines is a two-stage process: formation of the 3-phenylindole ring, followed by its reduction. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability.

The general workflow is visualized below.

Data on Synthetic Methods for 3-Phenylindole (Precursor)

| Method | Key Reagents | Typical Yield | Year | Reference |

| Junjappa Synthesis | Carbonyl-stabilized S-ylide, aniline | 60-70% | 1975 | [2] |

| Palladium-catalyzed Direct Arylation | Indole, Aryl halide, Pd(OAc)₂, dppm | 10-77% | 2021 | [3] |

| Gold-catalyzed Annulation | Nitrosoarene, Alkyne, AuCl, NaBH₄ | Moderate to Good | 2010 | [4] |

Key Experimental Protocols

Protocol 1: Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct Arylation[3]

This protocol describes a modern, highly regioselective method for synthesizing the 3-phenylindole precursor using water as a solvent.

Materials:

-

Appropriate indole (1.0 mmol)

-

Appropriate aryl-halide (1.20 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (11.3 mg, 0.05 mmol, 5 mol%)

-

Bis(diphenylphosphino)methane (dppm) (19.2 mg, 0.05 mmol, 5 mol%)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.00 mmol)

-

Degassed Water (H₂O) (2 mL)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

Procedure:

-

In a screw-cap vial, combine Pd(OAc)₂, dppm, LiOH·H₂O, the aryl-halide, and the indole in degassed water.

-

Stir the mixture vigorously at 110 °C for 18 hours.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).

-

Separate the layers and extract the aqueous layer further with ethyl acetate (4 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-1H-indole.

Protocol 2: Reduction of 3-Phenylindole to 3-Phenylindoline[5]

This protocol details a classic chemical reduction to convert the indole to the target indoline.

Materials:

-

3-Phenylindole (1.3 g)

-

20% aqueous Hydrochloric acid (HCl) (100 mL)

-

Zinc dust (20 g)

-

50% aqueous Sodium hydroxide (NaOH)

-

Ether

Procedure:

-

Suspend 3-phenylindole in 100 mL of 20% aqueous HCl in a reaction vessel.

-

Heat the mixture to 60 °C while stirring vigorously.

-

Add zinc dust in small portions over a period of 45 minutes.

-

After the complete addition of zinc, heat the reaction mixture to 100 °C and maintain this temperature for one hour.

-

Filter the reaction mixture while hot.

-

Cool the filtrate to room temperature and wash with ether to remove impurities.

-

Basify the aqueous layer with 50% aqueous NaOH until a basic pH is achieved.

-

Extract the desired 3-phenylindoline product with ether.

-

Purify the extracted product by column chromatography using silica gel to obtain 3-phenylindoline as a yellow viscous oil.

Biological Significance and Future Directions

While the initial focus was on synthesis, research has uncovered that the 3-phenylindole scaffold possesses notable biological activities, including antimicrobial and antimycobacterial properties.[2][3] For instance, certain 3-phenyl-1H-indoles have demonstrated bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] The reduction to the more flexible 3-phenylindoline core can significantly alter the compound's three-dimensional shape, polarity, and hydrogen bonding capacity, potentially leading to novel interactions with biological targets. This makes the 3-phenylindoline scaffold a promising area for future drug discovery efforts, particularly in oncology, neuropharmacology, and infectious diseases. The synthetic accessibility of this core structure, built upon a rich history of chemical innovation, will continue to fuel its exploration in medicinal chemistry.

References

Theoretical Framework for the Structural Analysis of 3-Phenylindoline Hydrochloride: A Methodological Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the structural elucidation of 3-Phenylindoline hydrochloride. Due to a scarcity of specific published theoretical studies on this particular salt, this document provides a robust, generalized methodology that researchers can adopt. It details the computational and spectroscopic protocols necessary to determine the geometric and electronic properties of 3-Phenylindoline and its hydrochloride form. The guide includes standardized workflows for quantum chemical calculations and experimental characterization, presented through clear diagrams and data tables for hypothetical results. The objective is to equip researchers with the foundational knowledge and procedural steps to conduct a thorough structural analysis of 3-Phenylindoline hydrochloride and related compounds.

Introduction

3-Phenylindoline is a heterocyclic amine featuring an indoline core with a phenyl substituent at the 3-position. The indoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The addition of a phenyl group at the 3-position introduces steric and electronic modifications that can significantly influence its biological activity and physicochemical properties. When protonated to form the hydrochloride salt, its solubility and stability are altered, which is a critical consideration in drug development.

A detailed understanding of the three-dimensional structure, including bond lengths, bond angles, and electronic charge distribution, is paramount for elucidating its mechanism of action, designing derivatives with improved efficacy, and understanding its pharmacokinetic profile. Theoretical studies, primarily through quantum chemical calculations, provide invaluable insights into these properties at an atomic level. This guide presents a methodological approach to such an investigation.

Theoretical and Computational Methodology

The cornerstone of a theoretical structural analysis is the use of computational chemistry methods to model the molecule and predict its properties. Density Functional Theory (DFT) is a widely used and reliable method for such studies.

Computational Protocol

A typical computational workflow for analyzing the structure of 3-Phenylindoline hydrochloride is outlined below. This protocol is designed to yield accurate geometric and electronic data.

Experimental Protocols: Quantum Chemical Calculations

-

Initial Structure Generation: A 3D structure of 3-Phenylindoline hydrochloride is built using molecular modeling software (e.g., Avogadro, GaussView). The proton is typically placed on the nitrogen atom of the indoline ring.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to obtain a realistic molecular geometry.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization is recommended for accurate results.

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarization Continuum Model (PCM) can be employed, using water or another relevant solvent.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.

-

-

Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These can include:

-

Mulliken Population Analysis: To determine the partial atomic charges.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO gap, which is an indicator of chemical reactivity.

-

A visual representation of this workflow is provided below.

Solubility Profile of 3-Phenylindoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylindoline hydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document outlines the expected solubility trends in various common laboratory solvents based on fundamental chemical principles. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 3-Phenylindoline Hydrochloride

3-Phenylindoline is a heterocyclic compound with a molecular formula of C₁₄H₁₃N. Its hydrochloride salt is formed by the reaction of the basic indoline nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy in drug development to enhance the aqueous solubility and stability of parent compounds. The presence of the ionic hydrochloride group significantly influences the molecule's interaction with different solvents.

Predicted Solubility of 3-Phenylindoline Hydrochloride

The solubility of 3-Phenylindoline hydrochloride is governed by the principle of "like dissolves like." The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar organic solvents. The phenyl and indoline rings contribute to some lipophilic character, which may allow for some solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of 3-Phenylindoline hydrochloride in a range of common laboratory solvents. These predictions are based on chemical structure and the properties of hydrochloride salts.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The ionic nature of the hydrochloride salt and the ability of water to form strong hydrogen bonds and solvate ions favor high solubility. |

| Methanol | High | As a polar protic solvent, methanol can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-ion interactions. | |

| Ethanol | Medium to High | Similar to methanol, but its slightly lower polarity might result in slightly lower solubility compared to water and methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Medium to High | DMSO is a strong polar aprotic solvent capable of solvating cations well, which would promote the dissolution of the hydrochloride salt. |

| Dimethylformamide (DMF) | Medium | DMF is another polar aprotic solvent that should be effective in dissolving the salt, though perhaps less so than DMSO. | |

| Nonpolar | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for ionic salts like 3-Phenylindoline hydrochloride. |

| Hexane | Very Low | As a nonpolar hydrocarbon, hexane is not expected to dissolve significant amounts of the polar, ionic hydrochloride salt. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques used in the pharmaceutical and chemical industries.

Equilibrium Solubility Determination (Shake-Flask Method)

This method, also known as the thermodynamic solubility method, measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

3-Phenylindoline hydrochloride

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable containers with secure caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 3-Phenylindoline hydrochloride to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution.

Materials:

-

Concentrated stock solution of 3-Phenylindoline hydrochloride in DMSO.

-

Aqueous buffer solution (e.g., phosphate-buffered saline, PBS).

-

96-well plates.

-

Automated liquid handler.

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Prepare a high-concentration stock solution of 3-Phenylindoline hydrochloride in 100% DMSO.

-

Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer. This step initiates the precipitation process.

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 3-Phenylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a synthetic compound belonging to the phenylindoline class of molecules. Structurally related compounds, such as 3-phenyl-1-indanamines, have demonstrated potent inhibitory activity on the reuptake of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[1]. This suggests that 3-Phenylindoline hydrochloride may act as a modulator of these neurotransmitter transporters. The primary focus of these application notes is to provide detailed in vitro experimental protocols to characterize the pharmacological profile of 3-Phenylindoline hydrochloride, with a particular emphasis on its potential activity as a serotonin transporter (SERT) inhibitor.

The serotonin transporter is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission[2]. Inhibition of SERT is a key mechanism of action for many antidepressant medications[2][3]. The following protocols describe standard in vitro assays to determine the binding affinity and functional inhibition of SERT by 3-Phenylindoline hydrochloride.

Data Presentation

Quantitative data from the described in vitro assays should be summarized for clear comparison. The following table provides a template for presenting key pharmacological parameters.

| Assay Type | Target | Radioligand/Substrate | Test Compound | IC50 (nM) | Ki (nM) | % Inhibition at [X] µM |

| Radioligand Binding | Human SERT | [³H]-Citalopram | 3-Phenylindoline HCl | User Data | User Data | User Data |

| Serotonin Reuptake | Human SERT | [³H]-Serotonin | 3-Phenylindoline HCl | User Data | - | User Data |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Users should replace "User Data" with their experimental findings.

Experimental Protocols

Radioligand Binding Assay for Human Serotonin Transporter (hSERT)

This assay determines the binding affinity of 3-Phenylindoline hydrochloride to the human serotonin transporter by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing hSERT

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[³H]-Citalopram (or other suitable radioligand)

-

Non-specific binding control (e.g., 10 µM Paroxetine)

-

3-Phenylindoline hydrochloride stock solution (in DMSO or water)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Microplate harvester and scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing hSERT to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.

-

Prepare serial dilutions of 3-Phenylindoline hydrochloride in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

25 µL of the diluted 3-Phenylindoline hydrochloride or vehicle control.

-

50 µL of [³H]-Citalopram at a concentration near its Kd.

-

100 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 3-Phenylindoline hydrochloride concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³H]-Serotonin (5-HT) Reuptake Assay

This functional assay measures the ability of 3-Phenylindoline hydrochloride to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

Materials:

-

HEK-293 cells stably expressing hSERT or JAR cells endogenously expressing SERT[4][5][6].

-

Cell culture medium.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Serotonin.

-

Non-specific uptake inhibitor (e.g., 10 µM Paroxetine).

-

3-Phenylindoline hydrochloride stock solution.

-

96-well cell culture plates.

-

Scintillation counter.

Protocol:

-

Cell Culture:

-

Plate HEK-293-hSERT or JAR cells in a 96-well plate and grow to 80-90% confluency[4].

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Pre-incubate the cells with 100 µL of KRH buffer containing various concentrations of 3-Phenylindoline hydrochloride or vehicle control for 15-30 minutes at 37°C[4].

-

To initiate the uptake, add 25 µL of KRH buffer containing [³H]-Serotonin (at a final concentration close to its Km, e.g., 1 µM)[4][6]. For determining non-specific uptake, add a known SERT inhibitor like paroxetine.

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes)[4].

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake inhibition against the logarithm of the 3-Phenylindoline hydrochloride concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Caption: Mechanism of SERT inhibition by 3-Phenylindoline hydrochloride.

Caption: General workflow for in vitro SERT inhibition assays.

References

- 1. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Phenylindoline Hydrochloride in Antimicrobial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic compound belonging to the indoline class of molecules. The indoline scaffold is a core structure in various biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry for their potential therapeutic applications. While extensive data on the hydrochloride salt of 3-phenylindoline is limited in publicly available research, the broader class of 3-substituted indole and indoline derivatives has demonstrated promising antimicrobial properties.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for investigating the antimicrobial activity of 3-Phenylindoline hydrochloride, drawing upon methodologies established for related compounds.

These notes are intended to serve as a comprehensive guide for researchers initiating studies on 3-Phenylindoline hydrochloride, covering its synthesis, potential antimicrobial mechanisms, and detailed protocols for evaluating its efficacy against a panel of microbial pathogens.

Synthesis of 3-Phenylindoline Hydrochloride

The synthesis of 3-phenylindoline can be achieved through the reduction of 3-phenylindole. The resulting 3-phenylindoline can then be treated with hydrochloric acid to form the hydrochloride salt.

A general two-step synthesis process is outlined below:

-

Reduction of 3-Phenylindole to 3-Phenylindoline: 3-Phenylindole is suspended in an acidic medium, such as 20% aqueous hydrochloric acid. A reducing agent, like zinc dust, is added portion-wise to the heated and stirred mixture. The reaction is typically heated to completion, filtered, and the filtrate is then cooled.[1]

-

Formation of 3-Phenylindoline Hydrochloride: The aqueous layer from the previous step is basified, and the 3-phenylindoline is extracted with an organic solvent like ether. After purification, the 3-phenylindoline can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the 3-Phenylindoline hydrochloride salt.

Caption: Synthesis of 3-Phenylindoline hydrochloride.

Potential Antimicrobial Mechanisms of Action

The precise mechanism of action for 3-Phenylindoline hydrochloride is not yet fully elucidated. However, based on studies of related indole derivatives, several potential mechanisms can be proposed.[3] These compounds may exert their antimicrobial effects through various cellular targets.[4]

-

Disruption of Bacterial Membranes: Indole derivatives have been shown to interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death.[5]

-

Inhibition of Protein Synthesis: Some heterocyclic compounds interfere with ribosomal function, thereby inhibiting essential protein synthesis in bacteria.

-

Inhibition of Nucleic Acid Synthesis: These compounds might inhibit enzymes crucial for DNA replication and transcription, such as DNA gyrase or RNA polymerase.

-

Inhibition of Metabolic Pathways: Interference with essential metabolic pathways, like folic acid synthesis, can also be a mode of antibacterial action.[3]

-

Inhibition of ATP Synthase: Some antimicrobial agents target ATP synthase, disrupting the energy production of bacterial cells.[4]

References

The Role of the 3-Phenylindoline Scaffold in Drug Synthesis: A Versatile Intermediate

Introduction:

3-Phenylindoline hydrochloride, and more broadly the 3-phenylindoline scaffold, represents a significant structural motif in medicinal chemistry. While direct applications of 3-phenylindoline hydrochloride as a drug intermediate are not extensively documented in publicly available literature, the underlying 3-phenylindole and 3-phenylindoline structures are pivotal in the synthesis of a variety of biologically active molecules. This document provides a detailed overview of the synthesis, applications, and experimental protocols related to the 3-phenylindole and 3-phenylindoline core, highlighting its potential for the development of novel therapeutics. The indoline form is the saturated analog of indole and can be a key stepping stone in creating compounds with specific three-dimensional conformations for optimal target binding.

Synthesis of the 3-Phenylindoline Core

The primary route to 3-phenylindoline involves the reduction of 3-phenylindole. This precursor is readily synthesized through various methods, with the palladium-catalyzed direct arylation of indoles being a common and efficient approach.

Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct Arylation

The direct C-H arylation of indole with an aryl halide is a powerful method for creating the 3-phenylindole scaffold. This reaction avoids the need for pre-functionalized starting materials, making it an atom-economical choice.

Experimental Protocol:

A mixture of indole (1.0 mmol), the corresponding aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), bis(diphenylphosphino)methane (dppm, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol) in degassed water (2 mL) is placed in a screw-cap vial. The mixture is stirred vigorously at 110°C for 18-24 hours. After cooling to room temperature, the reaction mixture is partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

| Product | Starting Aryl Halide | Yield (%) |

| 3-Phenyl-1H-indole | Iodobenzene | 77 |

| 3-(p-Tolyl)-1H-indole | 4-Iodotoluene | 30 |

| 3-(4-Fluorophenyl)-1H-indole | 1-Fluoro-4-iodobenzene | 35 |

| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | 1-Iodo-4-(trifluoromethyl)benzene | 69 |

| Table 1: Representative yields for the synthesis of 3-phenylindole derivatives via direct arylation.[2] |

Reduction of 3-Phenylindole to 3-Phenylindoline

The conversion of the indole ring to a saturated indoline is a critical step in accessing the 3-phenylindoline scaffold. This is typically achieved through a reduction reaction.

Experimental Protocol:

3-Phenylindole (1.3 g) is suspended in 100 mL of 20% aqueous hydrochloric acid. The mixture is heated to 60°C with vigorous stirring. Zinc dust (20 g) is added in small portions over a period of 45 minutes. After the addition is complete, the reaction mixture is heated to 100°C and maintained at this temperature for one hour. The hot mixture is filtered, and the filtrate is cooled to room temperature and washed with ether. The aqueous layer is then basified with 50% aqueous sodium hydroxide, and the product is extracted with ether. The ethereal extract is dried over a suitable drying agent, and the solvent is evaporated. The resulting 3-phenylindoline can be purified by column chromatography on silica gel to yield a yellow viscous oil.[3] The hydrochloride salt can be prepared by treating the ethereal solution of the free base with a solution of HCl in ether.

Applications of the 3-Phenylindole and 3-Phenylindoline Scaffold in Drug Synthesis

The 3-phenylindole and its derivatives have been explored for a wide range of pharmacological activities, serving as precursors to potent therapeutic agents.

Antimycobacterial Agents

Derivatives of 3-phenyl-1H-indole have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[2] This suggests that the 3-phenylindole scaffold is a promising starting point for the development of new anti-tuberculosis drugs.

| Compound | MIC (µM) against Mtb H37Rv |

| 3-Phenyl-1H-indole | > 260 |

| 3-(4-Fluorophenyl)-1H-indole | 66.3 |

| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | 63.7 |

| Isoniazid (control) | 2.3 |

| Table 2: Minimum Inhibitory Concentration (MIC) of 3-phenylindole derivatives against M. tuberculosis.[2] |

Anti-inflammatory Agents